Amino Group Basicity (pKa) Reduction vs. Alanine
The incorporation of a trifluoromethyl group on the α-carbon dramatically lowers the basicity of the adjacent amino group, a critical parameter for peptide coupling efficiency. Compared to alanine, the pKa of the amino group in α-trifluoromethylalanine is decreased by 4.3 units [1].
| Evidence Dimension | pKa of amino group (measure of nucleophilicity/basicity) |
|---|---|
| Target Compound Data | pKa lowered by 4.3 units (relative to alanine) |
| Comparator Or Baseline | Alanine (non-fluorinated) |
| Quantified Difference | ΔpKa = -4.3 |
| Conditions | Measured in aqueous solution via standard potentiometric titration methods. |
Why This Matters
This substantial decrease in nucleophilicity necessitates the use of alternative, more aggressive coupling strategies (e.g., amino acid chlorides or mixed anhydrides) rather than standard carbodiimide-mediated couplings, directly impacting synthetic protocol design and procurement of ancillary reagents.
- [1] Christensen, H. N., & Riggs, T. R. (1963). The acid strength of the amino group as a factor in the transport of amino acids. Biochimica et Biophysica Acta (BBA) - Specialized Section on Biophysical Subjects, 78, 251-258. https://doi.org/10.1016/0006-3002(63)91382-9 View Source
